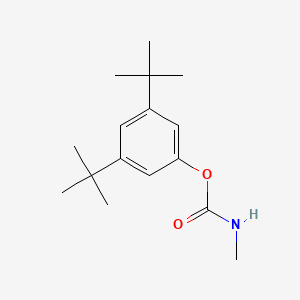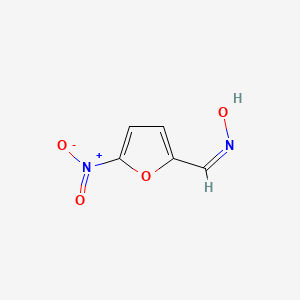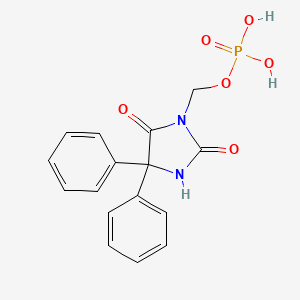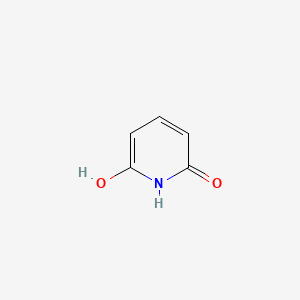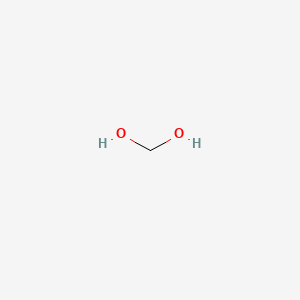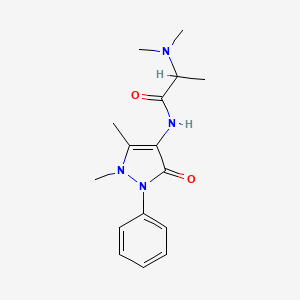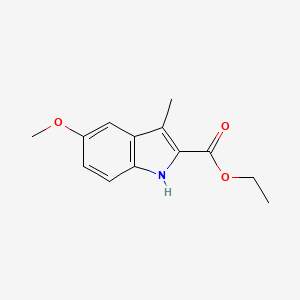
5-メトキシ-3-メチル-1H-インドール-2-カルボン酸エチル
概要
説明
Synthesis Analysis
The synthesis of related ethyl 5-hydroxyindole-3-carboxylates involves designing and synthesizing a series of compounds confirmed by IR, 1H NMR, and MS techniques. For example, a compound showing significant anti-HBV activity more potent than lamivudine was synthesized, highlighting the potential of ethyl indole carboxylates in medicinal chemistry (Chunshen Zhao et al., 2006).
Molecular Structure Analysis
Spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, has been used to characterize similar compounds like methyl 5-methoxy-1H-indole-2-carboxylate. These studies provide insights into the electronic nature, bonding, and anti-bonding structures, as well as the reactivity of the molecule, contributing to our understanding of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate's molecular structure (M. Almutairi et al., 2017).
Chemical Reactions and Properties
Ethyl indole carboxylates undergo a variety of chemical reactions, including synthesis via esterification, functionalization through oxidative heterocyclization, and thermal rearrangement. These reactions are crucial for the modification and functionalization of the indole core, enabling the derivation of compounds with specific properties and activities (R. Bradbury et al., 1982).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, are determined by their molecular structure. For example, the crystal structure analysis of related compounds provides insights into the arrangement and interaction of molecules, which is crucial for understanding the physical properties and stability of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (K. Y. Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the potential for further functionalization, are influenced by the indole core and substituents. Studies on similar compounds reveal the reactivity patterns and functional group compatibility, guiding the synthesis and application of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in various chemical contexts (A. V. Velikorodov et al., 2016).
科学的研究の応用
インドール誘導体の合成
インドール誘導体は、天然物や医薬品において重要な役割を果たしています {svg_1}. それらは細胞生物学において重要な役割を果たしています {svg_2}. 近年、インドール誘導体は、癌細胞、微生物、ヒトの様々な疾患の治療のための生物活性化合物として注目を集めています {svg_3}.
インドール誘導体の生物学的可能性
インドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼなどの様々な生物活性を有しています {svg_4}. このことから、研究者は様々なインドール誘導体の合成に関心を寄せています {svg_5}.
オキサジノ[4,3-a]インドールの合成
5-メトキシ-3-メチル-1H-インドール-2-カルボン酸エチルは、カスケード付加-環化反応によりオキサジノ[4,3-a]インドールの合成のための反応物として使用できます {svg_6}.
インドールカルボキサミドの調製
この化合物は、カンナビノイドCB1受容体アンタゴニストとして作用するインドールカルボキサミドの調製のための反応物としても使用できます {svg_7}.
インドール-3-プロピオン酸の調製
これは、抗炎症および鎮痛剤として機能するインドール-3-プロピオン酸の調製のための反応物として使用できます {svg_8}.
フリーデル・クラフツアシル化
この化合物は、ニトロベンゾイルクロリドとのフリーデル・クラフツアシル化のための反応物として使用できます {svg_9}.
作用機序
Target of Action
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is an active compound that is primarily targeted towards 5-lipoxygenase (5-LO) . 5-LO is a key enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. Therefore, inhibitors of 5-LO are of significant interest for their potential role in managing inflammatory conditions .
Mode of Action
As a 5-lo inhibitor, it likely works by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and associated symptoms.
Biochemical Pathways
The compound, being an indole derivative, is involved in the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid, thereby disrupting the biochemical pathway that leads to inflammation .
Pharmacokinetics
Indole derivatives, in general, are known for their good absorption and distribution profiles due to their lipophilic nature
Result of Action
The primary result of the action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is the reduction of inflammation. By inhibiting 5-LO, it prevents the formation of leukotrienes, which are potent mediators of inflammation . This can lead to a decrease in inflammation and associated symptoms in various conditions.
Action Environment
The action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, like other drugs, can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .
Safety and Hazards
将来の方向性
Indole derivatives have been extensively explored as potential therapeutic agents. For instance, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis . Moreover, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest promising future directions for the study and application of indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
生化学分析
Biochemical Properties
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making the compound a potential candidate for therapeutic applications.
Cellular Effects
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate may affect cellular metabolism by interacting with metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For instance, the inhibition of IDO by Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can result in reduced tryptophan catabolism and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate may impact metabolic flux and metabolite levels, further modulating cellular functions.
Transport and Distribution
The transport and distribution of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy. Additionally, the compound’s transport and distribution can be modulated by factors such as pH, temperature, and the presence of other biomolecules.
Subcellular Localization
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production.
特性
IUPAC Name |
ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGNUFRAXDPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345459 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16381-42-3 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







